molecular formula C15H16N2O3 B555230 (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide CAS No. 96643-94-6

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide

Cat. No.: B555230
CAS No.: 96643-94-6
M. Wt: 272.3 g/mol
InChI Key: HSLXTZWJAHQHHF-LBPRGKRZSA-N
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Description

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure, which is fused with a pyrrolidine ring. The compound exhibits interesting chemical and biological properties, making it a subject of research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide typically involves the following steps:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through the condensation of salicylaldehyde with an appropriate β-keto ester in the presence of a base such as sodium ethoxide.

    Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be introduced via a Mannich reaction, where the chromen-2-one core is reacted with formaldehyde and pyrrolidine.

    Amidation: The final step involves the amidation of the resulting intermediate with an appropriate amine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the chromen-2-one core or the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted chromen-2-one derivatives.

Scientific Research Applications

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxylate: A closely related ester derivative.

    (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-thioamide: A sulfur-containing analog.

    (S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carbothioamide: Another sulfur-containing derivative.

Uniqueness

(S)-N-(4-Methyl-2-oxo-2H-chromen-7-yl)pyrrolidine-2-carboxamide is unique due to its specific combination of a chromen-2-one core and a pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(2S)-N-(4-methyl-2-oxochromen-7-yl)pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-9-7-14(18)20-13-8-10(4-5-11(9)13)17-15(19)12-3-2-6-16-12/h4-5,7-8,12,16H,2-3,6H2,1H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLXTZWJAHQHHF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@@H]3CCCN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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